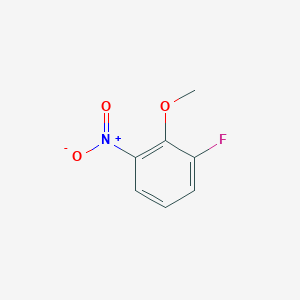
1-Fluoro-2-methoxy-3-nitrobenzene
Descripción general
Descripción
“1-Fluoro-2-methoxy-3-nitrobenzene” is a chemical compound with the molecular formula C7H6FNO3 . It is a derivative of benzene, which is a type of aromatic compound. The molecule consists of a benzene ring substituted with a fluoro group, a methoxy group, and a nitro group .
Synthesis Analysis
The synthesis of “1-Fluoro-2-methoxy-3-nitrobenzene” could involve several steps, including a Friedel Crafts acylation, a conversion from the acyl group to an alkane, and a nitration . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
Molecular Structure Analysis
The molecular structure of “1-Fluoro-2-methoxy-3-nitrobenzene” can be represented as a benzene ring with a fluoro group, a methoxy group, and a nitro group attached to it . The exact positions of these groups on the benzene ring can vary, leading to different isomers .
Chemical Reactions Analysis
The chemical reactions involving “1-Fluoro-2-methoxy-3-nitrobenzene” could include electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . The arenium ion is conjugated but not aromatic .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Fluoro-2-methoxy-3-nitrobenzene” include its molecular weight, boiling point, density, and refractive index . For example, the boiling point of a similar compound, nitromethane (MW 61), is 101°C, whereas 2-propanone (MW 58) has a boiling point of 56°C .
Aplicaciones Científicas De Investigación
Bioprocessing and Protein Labeling
- Photoprobe for Proteins : 2-fluoro-6-nitroanisole has been employed as an alternative biochemical photoprobe for proteins . Researchers use it to study protein interactions, folding, and conformational changes. Its photoreactivity allows for precise labeling and tracking of protein behavior.
Safety And Hazards
Direcciones Futuras
The future directions for the study and use of “1-Fluoro-2-methoxy-3-nitrobenzene” could involve further exploration of its synthesis, reactions, and properties. This could include the development of new synthesis methods, the investigation of new reactions, and the study of its physical and chemical properties under various conditions .
Propiedades
IUPAC Name |
1-fluoro-2-methoxy-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-12-7-5(8)3-2-4-6(7)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPBBFKWSJLAPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344657 | |
| Record name | 2-fluoro-6-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-2-methoxy-3-nitrobenzene | |
CAS RN |
484-94-6 | |
| Record name | 2-fluoro-6-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




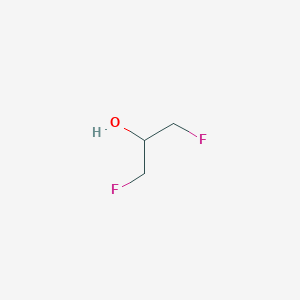
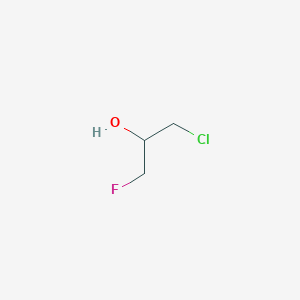

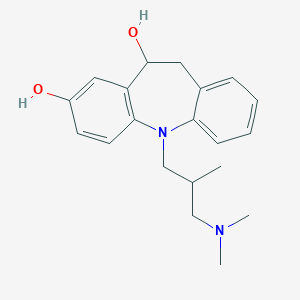



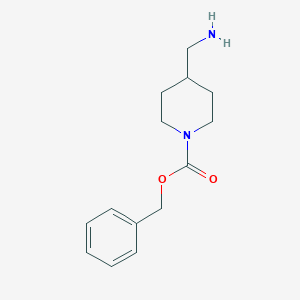
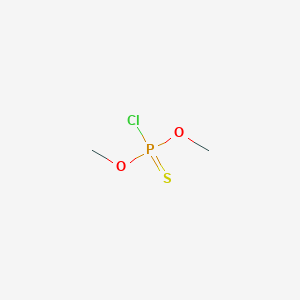
![N-Methyl-1H-benzo[d]imidazol-1-amine](/img/structure/B128820.png)
